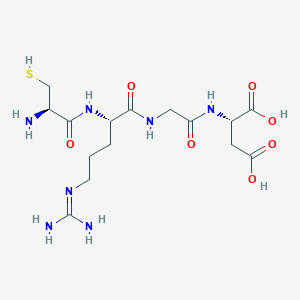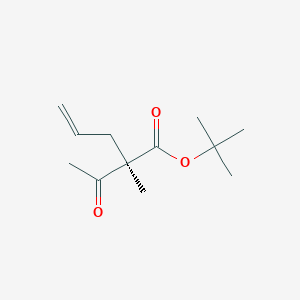
tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an acetyl group, and a pent-4-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the use of flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. These methods ensure high yields and consistent product quality. The use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents has been reported to provide good yields of tert-butyl esters .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group influences the reactivity of the compound, making it resistant to certain types of reactions while enhancing its stability in others .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as lithium aluminum hydride. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development. In industry, it is utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The tert-butyl group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to interact with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2R)-2-acetyl-2-methylpent-4-enoate can be compared with other similar compounds, such as tert-Butyl (2R)-2-oxiranylmethyl carbonate and tert-Butyl (2R)-2-amino-4-methylpentanoate. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the tert-butyl group and the acetyl group in this compound distinguishes it from other esters and enhances its utility in various applications .
Eigenschaften
CAS-Nummer |
183809-75-8 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-acetyl-2-methylpent-4-enoate |
InChI |
InChI=1S/C12H20O3/c1-7-8-12(6,9(2)13)10(14)15-11(3,4)5/h7H,1,8H2,2-6H3/t12-/m1/s1 |
InChI-Schlüssel |
FGEIAPCEJYVVIW-GFCCVEGCSA-N |
Isomerische SMILES |
CC(=O)[C@@](C)(CC=C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=O)C(C)(CC=C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
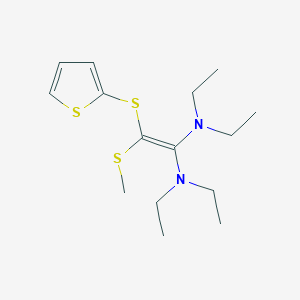

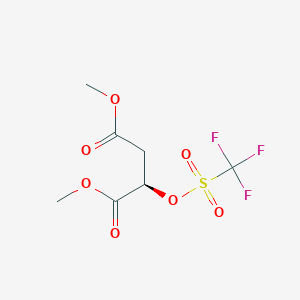
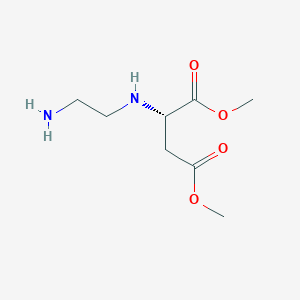
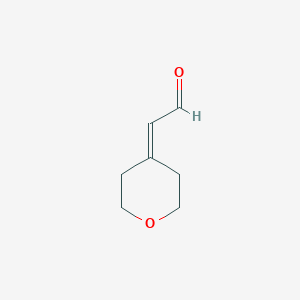
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)

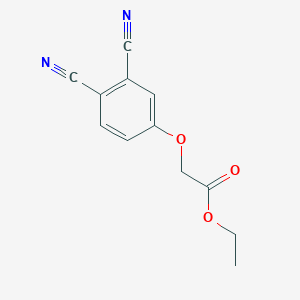
![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)
![2,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B12566442.png)
![6-(Furan-2-yl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566444.png)
